N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-4-propan-2-ylaniline |
InChI |
InChI=1S/C14H21N/c1-10(2)12-6-8-14(9-7-12)15-11(3)13-4-5-13/h6-11,13,15H,4-5H2,1-3H3 |
InChI Key |
OFXZRFPQIWYEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
This method involves reacting 4-isopropylaniline with 1-cyclopropylethyl halides (e.g., bromide or chloride) under basic conditions to form the N-substituted aniline.
| Parameter | Details |
|---|---|
| Starting Materials | 4-Isopropylaniline, 1-cyclopropylethyl bromide or chloride |
| Base | Sodium hydride, potassium carbonate, or similar bases |
| Solvent | Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | 80–100 °C |
| Reaction Time | Several hours (typically 6–24 h) |
- The amine nitrogen of 4-isopropylaniline acts as a nucleophile.
- It attacks the electrophilic carbon of the alkyl halide.
- Halide displacement occurs, yielding the N-(1-cyclopropylethyl) substituted product.
- Straightforward reaction setup.
- Commercial availability of starting materials.
- Moderate to good yields depending on conditions.
- Possible side reactions such as over-alkylation.
- Requires careful control of stoichiometry and reaction conditions to minimize by-products.
One-Pot Catalytic Hydrogenation (Reductive Amination) Route
This advanced method uses a "one-pot" catalytic hydrogenation approach where a nitro-substituted precursor (compound II) and cyclopropylaldehyde undergo simultaneous nitro reduction and amino alkylation under acidic conditions with a catalyst.
$$
\text{Compound II (nitro-substituted aniline)} + \text{cyclopropylaldehyde} \xrightarrow[\text{acid, catalyst}]{\text{H}_2, 30-150^\circ C, 0.2-5.0 \text{MPa}} \text{N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline}
$$
| Parameter | Range/Value |
|---|---|
| Molar ratio (Compound II : aldehyde) | 1 : 0.5–3.0 |
| Mass ratio (Compound II : acid) | 1 : 0.01–0.6 |
| Mass ratio (Compound II : catalyst) | 1 : 0.001–0.05 |
| Mass ratio (Compound II : solvent) | 1 : 2–10 |
| Temperature | 30–150 °C |
| Hydrogen pressure | 0.2–5.0 MPa (preferably 1.0–3.0 MPa) |
| Reaction time | 8–20 hours |
- Common catalysts include palladium or platinum supported on carbon.
- Acids such as trifluoroacetic acid or other suitable acids facilitate the reaction.
- Combines nitro reduction and N-alkylation in a single step.
- Reduces post-reaction purification steps.
- Produces high yields with fewer impurities.
- Cost-effective and suitable for industrial scale.
- Cleaner production with simpler operation.
- Requires hydrogenation equipment and pressure control.
- Catalyst recovery and reuse may be necessary for cost efficiency.
Comparative Data Table of Preparation Methods
| Feature | Nucleophilic Substitution | One-Pot Catalytic Hydrogenation (Reductive Amination) |
|---|---|---|
| Starting Materials | 4-Isopropylaniline, 1-cyclopropylethyl halide | Nitro-substituted aniline precursor, cyclopropylaldehyde |
| Reaction Type | Nucleophilic substitution | Catalytic hydrogenation with reductive amination |
| Reaction Conditions | Base, aprotic solvent, 80–100 °C | Acidic medium, catalyst, 30–150 °C, H₂ pressure 0.2–5 MPa |
| Reaction Time | Several hours (6–24 h) | 8–20 hours |
| Yield | Moderate to good | High |
| Purity of Product | Requires purification | High purity with simple post-treatment |
| Industrial Suitability | Moderate | High |
| Cost | Moderate (depends on halide availability) | Low (due to one-pot process and fewer reagents) |
| Environmental Impact | Moderate (organic solvents and bases) | Cleaner (less waste, fewer by-products) |
Research and Industrial Implications
The one-pot catalytic hydrogenation method is the most advanced and industrially viable approach for synthesizing this compound. It offers a streamlined process with fewer impurities and higher yields, reducing both operational costs and environmental impact. This method has been patented and demonstrated to be scalable for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aniline ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The cyclopropyl and isopropyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs of Para-Substituted Anilines
The following table summarizes key analogs with para-substituted groups and nitrogen-bound alkyl/aryl chains:
Key Observations :
- Electronic Effects : The para-isopropyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., F, Br) in analogs like 4-fluoro-N-isopropylaniline and 4-bromo-N-isopropylaniline. This difference influences reactivity in electrophilic substitution reactions .
Cyclopropane-Containing Analogs
Compounds with cyclopropyl groups exhibit unique conformational constraints:
Comparison :
- The target compound’s cyclopropylethyl group may exhibit distinct NMR shifts (e.g., upfield-shifted protons due to ring current effects) compared to non-cyclopropyl analogs.
Biological Activity
N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline is a novel organic compound with the molecular formula C₁₄H₂₁N. Its unique structure, characterized by a cyclopropyl group attached to an ethyl chain and linked to an aniline ring with a propan-2-yl substituent, contributes significantly to its biological activity. This article explores the compound's interactions with biological macromolecules, its pharmacological effects, and relevant case studies.
Structural Characteristics
The structural features of this compound enhance its binding affinity and specificity towards various molecular targets. The presence of the cyclopropyl and isopropyl groups allows for unique steric interactions, which can modulate biochemical pathways influencing physiological processes.
This compound primarily interacts with specific enzymes and receptors, affecting their activity. Molecular docking studies have indicated that the compound binds effectively to various biological targets, which may include:
- Enzymes : Inhibition or activation of enzyme activity can lead to altered metabolic pathways.
- Receptors : Modulation of receptor activity can influence signal transduction pathways.
These interactions are crucial for understanding the pharmacodynamics of the compound and potential side effects.
Pharmacological Effects
Research has demonstrated that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds in this class can exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
- Antioxidant Properties : The compound may possess antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1-Cyclobutylethyl)-4-(propan-2-yl)aniline | C₁₄H₂₁N | Contains a cyclobutyl group instead of cyclopropyl |
| N-(1-Methylcyclopropylethyl)-4-(propan-2-yl)aniline | C₁₄H₂₁N | Incorporates a methyl group on the cyclopropane |
| N-(1-Cyclohexylethyl)-4-(propan-2-yl)aniline | C₁₅H₂₃N | Features a cyclohexane ring, affecting sterics |
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound through various experimental approaches:
- In Vitro Studies : These studies assessed the compound's effect on specific enzyme activities and receptor binding affinities. Results indicated significant modulation of enzyme kinetics, suggesting therapeutic potential in metabolic disorders.
- Molecular Docking Simulations : Computational studies provided insights into the binding modes and affinities of this compound with target proteins. These simulations highlighted the importance of steric factors in enhancing selectivity.
- Pharmacokinetic Evaluations : Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics revealed promising profiles that support further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
